molecular formula C25H22O4 B5116758 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid

3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid

Cat. No. B5116758
M. Wt: 386.4 g/mol
InChI Key: WUQLIJJPZVMJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as MDCC, is a synthetic compound that has been widely used in scientific research. MDCC belongs to the class of cyclobutane carboxylic acid derivatives and is known for its unique structural and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of COX-2, an enzyme responsible for the production of inflammatory mediators such as prostaglandins. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to selectively inhibit COX-2 activity, while sparing the activity of COX-1, an enzyme that plays a vital role in maintaining normal physiological functions.
Biochemical and physiological effects:
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to possess antitumor activity against various cancer cell lines. Additionally, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments. It is a potent and selective COX-2 inhibitor, making it a valuable tool for studying the role of COX-2 in inflammation and cancer. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy. However, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in animal studies. Additionally, the synthesis of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid requires advanced organic chemistry techniques, which may limit its accessibility to researchers.

Future Directions

There are several future directions for 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid research. One potential direction is to investigate the potential of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid as a cancer therapy. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Another potential direction is to develop more potent and selective COX-2 inhibitors based on the structure of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. Finally, further studies are needed to fully understand the mechanism of action of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is a synthetic compound that has been widely used in scientific research. It exhibits potent anti-inflammatory and analgesic effects, possesses antitumor activity, and selectively inhibits COX-2 activity. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments, but its poor solubility in water and the complexity of its synthesis may limit its accessibility to researchers. Further studies are needed to fully understand the potential therapeutic applications of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid.

Synthesis Methods

The synthesis of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid involves several steps and requires advanced organic chemistry techniques. The first step involves the synthesis of 2-methylphenol, which is then converted into 2-methylphenylacetic acid. This acid is then converted into 2-methylphenylacetyl chloride, which is reacted with diphenylcyclobutene to produce 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. The final product is purified using column chromatography to obtain pure 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid.

Scientific Research Applications

3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been widely used in scientific research due to its unique pharmacological properties. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to possess antitumor activity against various cancer cell lines. Additionally, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been used as a tool to study the role of cyclooxygenase-2 (COX-2) in inflammation and cancer.

properties

IUPAC Name

3-(2-methylphenoxy)carbonyl-2,4-diphenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c1-16-10-8-9-15-19(16)29-25(28)23-20(17-11-4-2-5-12-17)22(24(26)27)21(23)18-13-6-3-7-14-18/h2-15,20-23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQLIJJPZVMJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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